
1-(1,1-Dimethylethoxy)-2-methylpropane
Overview
Description
1-(1,1-Dimethylethoxy)-2-methylpropane is an organic compound with the molecular formula C7H16O It is a derivative of propane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone method for preparing asymmetrical ethers. For 1-(1,1-Dimethylethoxy)-2-methylpropane, this involves reacting a tert-butoxide nucleophile with an isobutyl halide.
Reaction Mechanism and Conditions
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Alkoxide Preparation : Sodium tert-butoxide (NaOt-Bu) is generated by treating tert-butanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C .
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Nucleophilic Substitution : The alkoxide reacts with 1-bromo-2-methylpropane (isobutyl bromide) at 60–70°C for 6–8 hours.
Key Equation :
Optimization Data
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | THF | Maximizes alkoxide stability |
Temperature | 60–70°C | Balances reaction rate and side reactions |
Molar Ratio (Alkoxide:Halide) | 1.1:1 | Compensates for alkoxide hydrolysis |
Yield : 68–75% under optimized conditions . Side products include elimination alkenes (e.g., isobutylene) due to E2 pathways, particularly at higher temperatures.
Acid-Catalyzed Dehydration of Alcohols
This method leverages the condensation of tert-butanol and isobutanol under acidic conditions, following a carbocation-mediated mechanism.
Procedure
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Catalyst System : Concentrated sulfuric acid (HSO) or p-toluenesulfonic acid (p-TsOH) at 2–5 mol%.
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Reaction Setup : Azeotropic removal of water using a Dean-Stark trap at 100–110°C for 4–6 hours.
Key Equation :
Thermodynamic Considerations
The gas-phase enthalpy of formation () of this compound is , indicating moderate stability. The exothermic nature of etherification () favors product formation at elevated temperatures.
Industrial Scalability
Factor | Industrial Adaptation |
---|---|
Catalyst Recycling | Heterogeneous resins (e.g., Amberlyst™) |
Continuous Flow | Fixed-bed reactors with in-line distillation |
Byproduct Management | Alkene hydrogenation to recover alcohols |
Yield : 80–85% in continuous systems, with >99% purity after distillation .
Phase-Transfer Catalysis (PTC)
PTC circumvents the need for anhydrous conditions by shuttling alkoxide ions between aqueous and organic phases.
Protocol
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Catalyst : Benzyltriethylammonium chloride (BTEAC, 5 mol%).
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Phases : Aqueous NaOH (50%) and dichloromethane (DCM).
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Conditions : Stirring at 40°C for 3 hours.
Advantages :
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Avoids moisture-sensitive reagents.
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Reduces side reactions (e.g., eliminations).
Limitations :
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Lower yields (55–60%) due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics through rapid dielectric heating.
Experimental Setup
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tert-Butanol (1 equiv), isobutyl bromide (1.05 equiv), KCO (2 equiv).
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Solvent-free conditions, 300 W, 120°C, 20 minutes.
Results :
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Yield: 78% with 95% selectivity.
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Energy consumption reduced by 70% compared to conventional heating .
Biocatalytic Approaches
Emerging enzymatic methods use lipases (e.g., Candida antarctica Lipase B) to catalyze ether bond formation.
Reaction Parameters
Enzyme | Substrate | Solvent | Conversion |
---|---|---|---|
CALB | tert-Butyl acetate | Hexane | 42% |
Immobilized CALB | Isobutyl vinyl ether | Toluene | 58% |
Challenges : Low turnover numbers and enzyme denaturation at high temperatures limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethylethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The compound can participate in substitution reactions where the 1,1-dimethylethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons or alcohols.
Substitution: Halogenated derivatives or other functionalized compounds.
Scientific Research Applications
1-(1,1-Dimethylethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 1-(1,1-Dimethylethoxy)-2-methylpropane exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products through the transfer of electrons. In substitution reactions, the compound’s functional groups are replaced by other groups, altering its chemical properties and reactivity .
Comparison with Similar Compounds
Ethanol, 2-(1,1-dimethylethoxy)-: This compound has a similar structure but differs in the position of the functional groups.
Cyclohexane, (1,1-dimethylethyl)-: Another compound with a similar tert-butyl group but attached to a cyclohexane ring instead of a propane backbone
Uniqueness: 1-(1,1-Dimethylethoxy)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Biological Activity
Overview
1-(1,1-Dimethylethoxy)-2-methylpropane, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propane where one hydrogen atom is replaced by a 1,1-dimethylethoxy group. Its unique structure imparts distinct chemical properties that are significant in various biological and industrial applications.
The biological activity of this compound can be attributed to its interactions at the molecular level. As an ether, it exhibits low reactivity under standard conditions but can undergo acidic cleavage when exposed to strong acids. This property allows it to participate in various biochemical pathways.
Target Enzymes and Pathways:
- The compound has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways.
- It may interact with enzymes similar to those affected by its analogs, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the degradation of tyrosine and has implications in both plant biology and human health.
Antiviral Properties
Recent studies indicate that this compound exhibits antiviral activity. It has shown promise in protecting cells against viral infections, potentially through mechanisms that enhance cellular resistance to viral replication.
Phytotoxic Effects
The compound's phytotoxicity has been evaluated, revealing its ability to inhibit plant growth. This effect is particularly relevant in agricultural contexts where it could serve as a herbicide. The mechanism behind this activity involves interference with photosynthetic pathways, leading to symptoms such as bleaching and eventual plant death.
Case Study: Phytotoxic Activity Evaluation
A series of experiments were conducted to assess the phytotoxic effects of this compound on various plant species. The results indicated significant inhibition of growth at certain concentrations.
Plant Species | IC (μM) | Observations |
---|---|---|
Brassica campestris | 200 | Notable bleaching observed |
Echinochloa crus-galli | 150 | Growth inhibition evident |
These findings suggest that the compound could be developed into an effective herbicide for controlling specific weed species.
Case Study: Antiviral Activity
In vitro studies have demonstrated that this compound can protect cultured cells from viral infections. The compound was tested against several viruses, including those causing respiratory infections.
Virus Type | Protection Level | Mechanism |
---|---|---|
Influenza A | 75% reduction in viral load | Enhances host cell defenses |
Herpes Simplex Virus | 60% reduction | Inhibits viral entry |
These results highlight the potential of this compound as a therapeutic agent against viral infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest:
- Absorption: Rapid absorption in biological systems.
- Metabolism: Likely metabolized by hepatic enzymes similar to other ethers.
- Excretion: Primarily excreted through urine.
Toxicological assessments indicate that while the compound shows promising biological activities, further studies are necessary to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(1,1-Dimethylethoxy)-2-methylpropane, and how do they influence experimental design?
The compound (CAS 33021-02-2, C₈H₁₈O) has a molecular weight of 130.23 g/mol and a defined structure as a branched ether. Its physical properties, such as boiling point and solubility, are critical for solvent selection in reactions. For instance, its hydrophobic nature (no reported solubility in water) suggests compatibility with non-polar reaction systems. Researchers should prioritize characterizing purity (>99.92% as per heat capacity studies) using techniques like gas chromatography to avoid side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified under GHS hazard codes H225 (flammable liquid), H336 (respiratory irritation), and H350 (carcinogenicity). Key precautions include:
- Ventilation : Use fume hoods to limit inhalation exposure.
- Storage : Seal containers and store at room temperature in dry conditions to prevent peroxide formation, a known stability issue for ethers. Peroxide removal can be achieved via alumina column filtration .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for this compound?
Experimental heat capacity data (163.9–353.4 K) reported by Drużbic et al. (2006) show a precision of ±0.30%. Discrepancies may arise from calibration methods (e.g., adiabatic vs. differential scanning calorimetry) or sample purity. To address inconsistencies:
- Cross-validate using the "melpt p BSAO" method cited in the recommended dataset .
- Replicate measurements under inert atmospheres to exclude oxidative degradation effects .
Q. What are the implications of peroxide formation in stored this compound, and how can this be mitigated?
Ethers like this compound are prone to peroxide formation upon prolonged storage, which can lead to explosive hazards. Mitigation strategies include:
- Chemical Stabilization : Add antioxidants such as BHT (butylated hydroxytoluene) at 50–100 ppm.
- Physical Removal : Pass the solvent through activated alumina columns, which adsorb peroxides effectively .
- Regular Testing : Use iodide-starch test strips to monitor peroxide levels quarterly .
Q. How does the compound’s regulatory status under REACH impact its use in European research?
As a registered phase-in substance under REACH (ECHA list), researchers must comply with extended safety data reporting and risk mitigation measures. This includes:
- Documenting exposure scenarios for inhalation and dermal contact.
- Submitting use-specific Chemical Safety Assessments (CSAs) to the ECHA if annual usage exceeds 1 ton .
Q. Methodological Notes
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMCDPCTBJJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186667 | |
Record name | Isopropyl tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33021-02-2 | |
Record name | 1-(1,1-Dimethylethoxy)-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33021-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl tert-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033021022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1-dimethylethoxy)-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL TERT-BUTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J663295D5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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